molecular formula C6H2N4O B1610652 6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile CAS No. 57005-60-4

6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile

Cat. No. B1610652
CAS RN: 57005-60-4
M. Wt: 146.11 g/mol
InChI Key: MQZGOHPDJLBDAP-UHFFFAOYSA-N
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Description

“6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile” is a chemical compound with the molecular formula C6H2N4O . Pyrazines, which this compound is a derivative of, are important flavor components in food and show diverse biological activities .


Synthesis Analysis

The synthesis of “6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile” involves reactions of ethyl 4-aryl-2,4-dioxobutanoates at ambient temperature with diaminomaleonitrile in glacial acetic acid . This reaction leads to the formation of “6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile” in moderate to good yields .


Chemical Reactions Analysis

The reactions of ethyl aroylpyruvates with diaminomaleonitrile in glacial acetic acid at room temperature for 12 hours gave the pyrazine-2,3-dicarbonitriles in moderate to good yields .

Scientific Research Applications

Novel Synthesis Techniques

  • Researchers have developed novel multi-component synthesis methods for highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives, starting from simple inputs like 2,3-diaminomaleonitrile, ketones, and isocyanides. These methods have been proven to yield excellent results at ambient temperatures (Shaabani, Maleki, & Moghimirad, 2007).

Catalyst Development for Synthesis

  • Innovative catalysts, like tetrabromobenzene-1,3-disulfonamide, have been used to efficiently synthesize mono and bis-1,6-dihydropyrazine-2,3-dicarbonitrile derivatives. These catalysts demonstrate significant efficiency in reactions involving 2,3-diaminomaleonitrile (DAMN), isocyanides, and ketones (Ghorbani‐Vaghei et al., 2013).

Development of Novel Derivatives

  • Novel classes of 6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile derivatives have been synthesized. These include compounds like 5-(2-alkoxy-2-phenyl-1-N-phenylthiocarbamoylethenyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitriles, showcasing the diversity in derivative creation (Moloudi et al., 2017).

Application in Biological Evaluation

  • Some derivatives of 6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile have been identified as potential inhibitors of ubiquitin-specific proteases, indicating their relevance in biological and medicinal research (Colombo et al., 2010).

properties

IUPAC Name

6-oxo-1H-pyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4O/c7-1-4-5(2-8)10-6(11)3-9-4/h3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZGOHPDJLBDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(NC1=O)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504550
Record name 6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile

CAS RN

57005-60-4
Record name 6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Shahnaei, H Kabirifard… - Journal of Heterocyclic …, 2020 - Wiley Online Library
An efficient one‐pot three‐component reaction of 4‐benzoyl‐5‐phenylamino‐2,3‐dihydrothiophene‐2,3‐dione, diaminomaleonitrile, and alcohols with hetero‐atom substituents or …
Number of citations: 2 onlinelibrary.wiley.com
M Moloudi, H Kabirifard, R Kabirifard… - Journal of Sulfur …, 2017 - Taylor & Francis
The one-pot synthesis of a novel class of 5-(2-alkoxy-2-phenyl-1-N-phenylthiocarbamoylethenyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitriles (2a–o) is achieved in moderate to good …
Number of citations: 6 www.tandfonline.com
A Chaudhary - Current Organic Synthesis, 2022 - ingentaconnect.com
2,3-Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, displays weakly basic properties and has reactivity comparable to o-phenylenediamine. It has emerged as a versatile, …
Number of citations: 3 www.ingentaconnect.com

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